molecular formula C11H7F17O B155966 3-(Perfluorooctyl)propanol CAS No. 1651-41-8

3-(Perfluorooctyl)propanol

Cat. No.: B155966
CAS No.: 1651-41-8
M. Wt: 478.14 g/mol
InChI Key: FQTWAKFTSLUFFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-(Perfluorooctyl)propanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using strong oxidizing agents.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTWAKFTSLUFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379991
Record name 3-(Perfluorooctyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651-41-8
Record name 3-(Perfluorooctyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of using 3-(perfluorooctyl)propanol in the synthesis of substituted indole alkaloids?

A1: this compound acts as a fluorous tag in the synthesis process []. It is attached to Boc-protected L-tryptophan, facilitating its participation in the Pictet-Spengler reaction with aldehydes. The resulting fluorous-tagged intermediates can then be easily purified using fluorous solid-phase extraction (FSPE) due to the unique properties of the perfluorooctyl chain. After serving its purpose, the this compound tag is cleaved and removed in a “traceless” manner, leaving behind the desired substituted indole alkaloid product without any residual fluorine.

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